4-Ethylcatechol-d5

Descripción general

Descripción

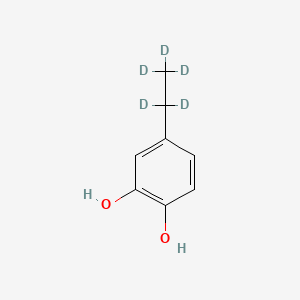

4-Ethylcatechol-d5 is a deuterated form of 4-ethylcatechol, a phenolic compound found in various plants and fruits. The deuterium labeling makes it particularly useful in scientific research, especially in studies involving metabolic pathways and reaction mechanisms. The molecular formula of this compound is C8H5D5O2, and it has a molecular weight of 143.19 g/mol.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Ethylcatechol-d5 can be synthesized through a biocatalyzed reaction involving the oxidation of phenols using tyrosinase from Agaricus bisporus, followed by the reduction of ortho-quinones with L-ascorbic acid sodium salt. This method allows for the production of 4-alkylcatechols with varying side chain lengths .

Industrial Production Methods: Industrial production of this compound involves the use of stable isotope labeling techniques. The compound is synthesized in bulk quantities, ensuring high purity and quality. The production process includes strict process parameter control and quality assurance measures to meet the needs of global customers.

Análisis De Reacciones Químicas

Types of Reactions: 4-Ethylcatechol-d5 undergoes various chemical reactions, including oxidation, reduction, and substitution

Common Reagents and Conditions:

Oxidation: Tyrosinase from Agaricus bisporus is commonly used as a catalyst for the oxidation of phenols to ortho-quinones.

Reduction: L-ascorbic acid sodium salt is used to reduce ortho-quinones back to catechols.

Major Products: The primary products formed from these reactions include various alkylcatechols, which are important for studying radical scavenging and biological activities .

Aplicaciones Científicas De Investigación

Chemistry

4-Ethylcatechol-d5 serves as a chemical reference standard in various analytical techniques. Its deuterated form allows for precise identification and quantification in complex mixtures, making it invaluable in chemical analysis and quality control.

Biology

The compound is instrumental in studying metabolic pathways. It has been shown to inhibit the enzyme β-glucuronidase, which plays a critical role in glucuronidation processes. This inhibition can lead to significant insights into drug metabolism and the detoxification processes in biological systems . Additionally, its effects on the Nrf2 signaling pathway suggest potential applications in understanding cellular responses to oxidative stress and inflammation .

Medicine

Research indicates that this compound may have therapeutic potential in treating conditions related to oxidative stress and inflammation, including cancer. By modulating specific biochemical pathways, this compound could contribute to protective mechanisms against diseases such as colon cancer .

Environmental Science

In environmental monitoring, this compound is utilized as a standard for detecting pollutants across various matrices including air, water, soil, and food products. Its stable isotope labeling enhances the accuracy of detection methods, allowing researchers to trace environmental contaminants effectively .

Case Study 1: Inhibition of β-Glucuronidase

A study highlighted the inhibitory effects of 4-ethylcatechol on β-glucuronidase activity in vitro. The findings indicated that this inhibition could reduce the formation of harmful metabolites associated with certain carcinogens, thereby suggesting a protective role against cancer development .

Case Study 2: Nrf2 Activation

Research demonstrated that this compound activates the Nrf2 signaling pathway, which is crucial for cellular defense mechanisms against oxidative damage. This activation was linked to enhanced antioxidant responses in cellular models, indicating potential therapeutic applications for diseases characterized by oxidative stress .

Mecanismo De Acción

4-Ethylcatechol-d5 exerts its effects through various molecular targets and pathways:

Inhibition of β-glucuronidase: The compound acts as a competitive inhibitor of β-glucuronidase, reducing the enzyme’s activity and potentially lowering the risk of colon cancer.

Activation of Nrf2 Signaling Pathway: this compound activates the Nrf2 signaling pathway, enhancing the cell’s defense against oxidative stress and toxic substances.

Comparación Con Compuestos Similares

- 4-Methylcatechol

- 4-Ethylguaiacol

- 2-Methoxy-4-propylphenol

- 4-Vinylphenol

- 1,2-Dihydroxybenzene

- 2,6-Dimethoxyphenol

- Pyrocatechol

Uniqueness: 4-Ethylcatechol-d5 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The stable isotope labeling allows for precise tracking and analysis of metabolic pathways and reaction mechanisms, making it a valuable tool in various scientific fields.

Actividad Biológica

4-Ethylcatechol-d5 is a deuterated derivative of 4-ethylcatechol, a compound known for its biological activities, particularly in the context of its role as a phenolic compound. This article explores the biological activity of this compound, focusing on its synthesis, cytotoxicity, metabolic pathways, and potential applications in various fields.

Chemical Structure and Synthesis

This compound has the chemical formula C10H13O2D5, where the presence of deuterium atoms (D) replaces hydrogen atoms in the molecule. The synthesis of this compound often involves the use of laccase enzymes which catalyze the oxidation of catechols. This method is notable for its environmental friendliness and efficiency in producing high yields of catechol derivatives under mild conditions .

Cytotoxicity

Research indicates that 4-ethylcatechol and its derivatives exhibit significant cytotoxic properties against various cancer cell lines. For instance, studies have shown that compounds derived from catechols can demonstrate antiproliferative activities with IC50 values in the micromolar range. In a comparative study, several catechol derivatives were evaluated for their cytotoxic effects against HepG2 cells (a human liver cancer cell line), revealing that modifications at specific positions on the catechol ring significantly influenced their potency .

Table 1: Cytotoxic Activity of Catechol Derivatives

| Compound | IC50 (µM) | Remarks |

|---|---|---|

| 4-Ethylcatechol | 30.57 | Moderate potency |

| This compound | TBD | Under investigation |

| Doxorubicin (control) | 0.5 | High potency |

Metabolic Pathways

The metabolism of this compound can be influenced by microbial activity in the gastrointestinal tract. Research has demonstrated that gut microbiota can biotransform various phenolic compounds, potentially altering their biological activities and toxicity profiles. Specifically, certain bacteria like Escherichia coli and Bacteroides fragilis have shown capabilities to metabolize catechols into less toxic or more active forms .

The biological activity of this compound may involve various mechanisms:

- Antioxidant Activity : Phenolic compounds are known for their ability to scavenge free radicals, thereby reducing oxidative stress.

- Enzyme Inhibition : Some studies suggest that catechols can inhibit specific enzymes involved in cancer progression.

- Cell Signaling Modulation : By interacting with cellular signaling pathways, these compounds may influence cell proliferation and apoptosis.

Case Studies

-

Cytotoxicity Against Cancer Cells

A study conducted on a series of catechol derivatives, including 4-ethylcatechol, showed a clear structure-activity relationship where modifications led to varying degrees of cytotoxicity against HepG2 cells. The introduction of ethyl groups at specific positions enhanced cytotoxic effects compared to unsubstituted catechols . -

Microbial Metabolism Impact

An investigation into the metabolic conversion of 4-ethylcatechol by gut bacteria demonstrated that certain strains could transform this compound into metabolites with altered biological activity. This highlights the importance of microbiome composition in determining the efficacy and safety profile of phenolic compounds .

Propiedades

IUPAC Name |

4-(1,1,2,2,2-pentadeuterioethyl)benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-2-6-3-4-7(9)8(10)5-6/h3-5,9-10H,2H2,1H3/i1D3,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFLGBNBLMBSXEM-ZBJDZAJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20661955 | |

| Record name | 4-(~2~H_5_)Ethylbenzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189508-64-2 | |

| Record name | 4-(~2~H_5_)Ethylbenzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.